molecular formula C22H28N2O4S B3205922 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040660-31-8

2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No.: B3205922
CAS No.: 1040660-31-8
M. Wt: 416.5 g/mol
InChI Key: BWJBMDBIGKSZEQ-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As a class, benzenesulfonamide compounds are of significant interest in medicinal chemistry and drug discovery for their ability to interact with biologically relevant enzymes and receptors . For instance, related sulfonamide compounds have been developed as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) for cancer therapy research , while others have been identified as high-affinity synthetic ligands for nuclear receptors like the retinoic acid receptor-related orphan receptors (RORα and RORγ) . The structural features of this compound—including the ethoxy and methyl substituents on the benzene ring and the pivaloyl-indoline sulfonamide moiety—suggest potential for use in exploring enzyme inhibition pathways and signal transduction mechanisms. This makes it a valuable chemical probe for basic scientific research, particularly in the fields of oncology, immunology, and metabolic diseases . The compound is characterized by its molecular formula and structure, with purity and identity confirmed by analytical methods such as NMR and HPLC. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-28-19-10-7-15(2)13-20(19)29(26,27)23-17-9-8-16-11-12-24(18(16)14-17)21(25)22(3,4)5/h7-10,13-14,23H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJBMDBIGKSZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

PPARγ Affinity: Compounds 6 and 7 exhibit Gold Scores (78.09 and 87.26) lower than the reference ligand INT131 (GS: 90.65), indicating that quinolin-3-yloxy-pyridinyl substitutions moderately enhance PPARγ binding. The hydrogen bonding scores (6.11–7.42) correlate with sulfonamide interactions in the ligand-binding domain .

HIV IN Inhibition: Styrylquinoline-based benzenesulfonamides show enhanced activity when nitro groups are present on the benzene ring, emphasizing the role of electron-withdrawing groups in stabilizing enzyme interactions .

Mechanistic and Computational Insights

  • SHELX and ORTEP-3 : Structural characterization of benzenesulfonamides often relies on X-ray crystallography analyzed via SHELX and visualized using ORTEP-3, ensuring accurate determination of substituent conformations .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, and how can computational methods optimize reaction yield?

  • Methodology : Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, followed by experimental validation. For example, ICReDD’s integrated approach combines computational reaction path searches with iterative experimental feedback to minimize trial-and-error processes . Key steps include:

  • Screening solvent polarity and temperature effects via computational free-energy landscapes.
  • Validating predicted intermediates using LC-MS or NMR.
  • Applying fractional factorial designs to reduce experimental runs while optimizing yield .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this sulfonamide?

  • Methodology : A multi-technique approach is critical:

  • NMR spectroscopy : Assign signals for ethoxy, methyl, and pivaloyl groups to confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₂₉N₂O₄S) and isotopic patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
  • HPLC with UV/Vis detection : Monitor purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers design experiments to study the sulfonamide’s reactivity under varying pH and temperature conditions?

  • Methodology : Apply response surface methodology (RSM) to model interactions between variables:

  • Use a central composite design to vary pH (3–10) and temperature (25–80°C).
  • Measure hydrolysis rates via kinetic assays (e.g., UV absorption of released byproducts).
  • Validate stability using Arrhenius plots to predict degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the sulfonamide’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved across studies?

  • Methodology : Conduct orthogonal assays and mechanistic validation:

  • Compare inhibition IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. calorimetry).
  • Perform competitive binding studies with radiolabeled ligands or surface plasmon resonance (SPR).
  • Analyze structural analogs (e.g., replacing pivaloyl with benzyl groups) to isolate pharmacophore contributions .

Q. What computational strategies are employed to model the sulfonamide’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology : Combine molecular docking and molecular dynamics (MD) simulations:

  • Dock the compound into target active sites using AutoDock Vina or Schrödinger Glide.
  • Run MD simulations (100+ ns) in explicit solvent to assess binding stability and key residue interactions (e.g., hydrogen bonds with sulfonamide -SO₂NH- group).
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. What strategies address the compound’s low solubility in aqueous media during pharmacological assays?

  • Methodology : Optimize formulation using structure-property relationship (SPR) analysis:

  • Introduce hydrophilic substituents (e.g., hydroxyl or morpholine groups) while retaining bioactivity .
  • Test co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation.
  • Measure solubility-phase diagrams via shake-flask or nephelometry .

Q. How can researchers resolve discrepancies in reported metabolic stability (e.g., cytochrome P450-mediated oxidation vs. resistance)?

  • Methodology : Use liver microsome assays and metabolite identification:

  • Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor.
  • Identify oxidative metabolites (e.g., ethoxy group O-dealkylation) via LC-MS/MS.
  • Correlate metabolic rates with computational predictions (e.g., MetaSite software) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the sulfonamide’s reactivity with nucleophiles (e.g., amine vs. thiol groups)?

  • Methodology : Perform kinetic and thermodynamic profiling:

  • Compare second-order rate constants (k₂) for nucleophilic attacks using stopped-flow spectroscopy.
  • Calculate Fukui indices (DFT) to identify electrophilic hotspots (e.g., sulfonamide sulfur).
  • Validate selectivity via competition experiments with equimolar nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Reactant of Route 2
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2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

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